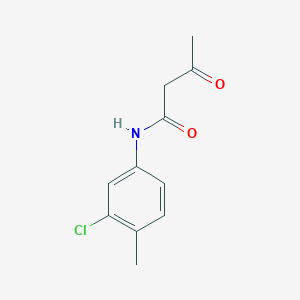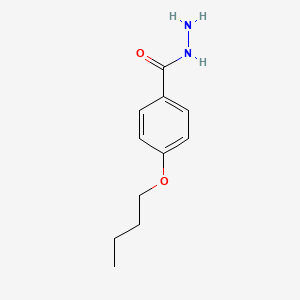
N-(3-chloro-4-methylphenyl)-3-oxobutanamide
Overview
Description
N-(3-chloro-4-methylphenyl)-3-oxobutanamide (hereafter referred to as CMPOB) is a molecule that has been studied for its potential use in scientific research applications. CMPOB has been extensively studied for its biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments. Finally, potential future directions for further research will be explored.
Scientific Research Applications
Organic Synthesis
N-(3-chloro-4-methylphenyl)-3-oxobutanamide: is a compound that can be used in organic synthesis to create various chemical structures. Its reactivity with other organic compounds, such as boronic acids, can lead to the formation of new bonds and the synthesis of complex molecules. This is particularly useful in the development of pharmaceuticals and agrochemicals where specific chemical structures are required for biological activity .
Structural Analysis
The compound’s structure can be analyzed using techniques like single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopy. These methods provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound’s properties and potential applications in materials science .
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a technique used to study the intermolecular interactions within a crystal structure. For N-(3-chloro-4-methylphenyl)-3-oxobutanamide , this analysis can reveal the location of atoms with the potential to form hydrogen bonds and the numerical ratio of these interactions. This information is valuable for designing new materials with desired properties, such as increased stability or specific reactivity .
Mode of Action Studies
The mode of action of a compound refers to the mechanism by which it exerts its effect. Studying the mode of action of N-(3-chloro-4-methylphenyl)-3-oxobutanamide can provide insights into its selectivity and efficacy as a potential herbicide or pesticide. Understanding how the compound interacts with biological systems is essential for the development of new agrochemicals .
Mechanism of Action
Target of Action
It is known that similar compounds have been used to control diseases like rice blast and tea anthracnose . These compounds induce the expression of disease resistance genes PR1, PR2, and PR5 in Arabidopsis thaliana .
Mode of Action
It has been suggested that photosynthesis is involved in the phytotoxic action of similar compounds . Starvation is suggested as a possible mode of action . The herbicide was applied to the foliage of tomato, a tolerant species, and eggplant, a susceptible species. Both species increased in tolerance to the herbicide with age but tomato increased at a much faster rate .
Biochemical Pathways
It is known that similar compounds interfere with photosynthesis . Carbohydrates increased the tolerance of tomato plants and the fixation of labeled carbon dioxide in eggplant leaves was prevented by the herbicide .
Result of Action
It is known that similar compounds have shown to control diseases like rice blast and tea anthracnose .
Action Environment
It is known that similar compounds were considerably more toxic when plants received light after application of the herbicide, compared with those held in the dark .
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7-3-4-9(6-10(7)12)13-11(15)5-8(2)14/h3-4,6H,5H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKGZXXHULCYHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358171 | |
| Record name | N-(3-chloro-4-methylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-3-oxobutanamide | |
CAS RN |
52793-03-0 | |
| Record name | N-(3-chloro-4-methylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Ethoxy-4-[(e)-2-nitroethenyl]phenol](/img/structure/B1331714.png)
![3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid](/img/structure/B1331718.png)



![2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1331732.png)

![{[(2-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B1331737.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B1331742.png)